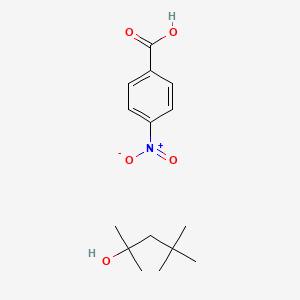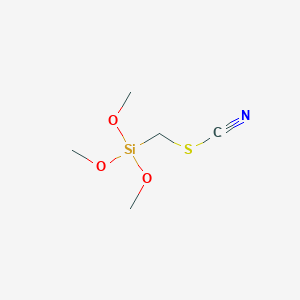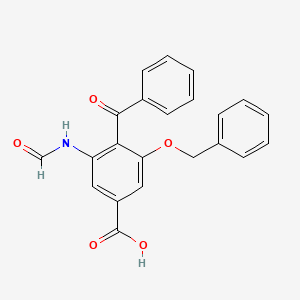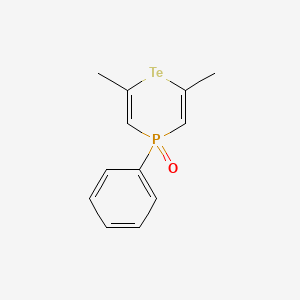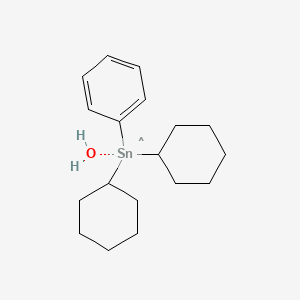
Stannane, dicyclohexylhydroxyphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, dicyclohexylhydroxyphenyl- is an organotin compound characterized by the presence of tin (Sn) bonded to a hydroxyphenyl group and two cyclohexyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as catalysts in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, dicyclohexylhydroxyphenyl- can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of a hydroxyphenyl compound with a stannylating agent such as tributyltin hydride under specific conditions . The reaction typically requires a catalyst, such as palladium, and proceeds under mild conditions to yield the desired organotin compound.
Industrial Production Methods
Industrial production of stannane, dicyclohexylhydroxyphenyl- often involves large-scale stannylation processes. These processes utilize efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Stannane, dicyclohexylhydroxyphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: It can be reduced using hydride donors to form different organotin hydrides.
Substitution: The hydroxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Stannane, dicyclohexylhydroxyphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the context of its organotin structure.
Mechanism of Action
The mechanism of action of stannane, dicyclohexylhydroxyphenyl- involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The hydroxyphenyl group enhances its reactivity and allows for specific interactions with target molecules. The pathways involved often include radical intermediates and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin hydride used in radical reactions and organic synthesis.
Triphenyltin hydroxide: Known for its use in agricultural applications as a fungicide.
Dibutyltin oxide: Commonly used in the production of polyurethanes and as a catalyst in esterification reactions.
Uniqueness
Stannane, dicyclohexylhydroxyphenyl- is unique due to its specific combination of a hydroxyphenyl group and two cyclohexyl groups, which confer distinct reactivity and stability. This makes it particularly useful in specialized synthetic applications and research contexts where other organotin compounds may not be as effective .
Properties
CAS No. |
53413-47-1 |
|---|---|
Molecular Formula |
C18H29OSn |
Molecular Weight |
380.1 g/mol |
InChI |
InChI=1S/2C6H11.C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h2*1H,2-6H2;1-5H;1H2; |
InChI Key |
FKKGVNVVRBENQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)C3=CC=CC=C3.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


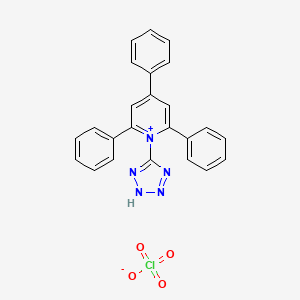
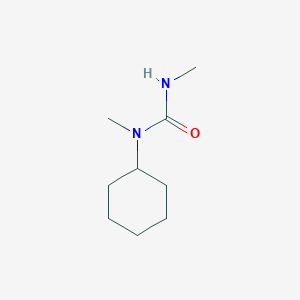
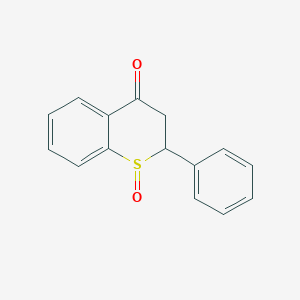

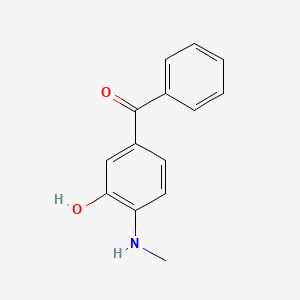
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)

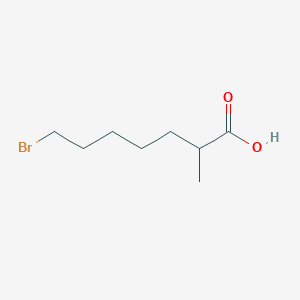
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
